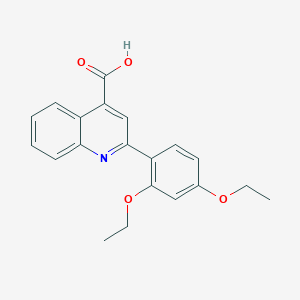

2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry . The presence of the quinoline ring system in this compound makes it a valuable scaffold for various biological and pharmacological activities .

Vorbereitungsmethoden

The synthesis of 2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically uses an aromatic amine and a carbonyl compound as starting materials . The reaction is catalyzed by acidic or basic conditions, and the product is obtained through cyclization and subsequent functionalization . Another method involves the Pfitzinger reaction, where isatin derivatives react with enaminones under acidic conditions to form quinoline derivatives .

Industrial production methods often employ green and sustainable chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact of the chemical processes .

Analyse Chemischer Reaktionen

2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenation, nitration, and sulfonation, using reagents such as bromine, nitric acid, and sulfuric acid .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives . Substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including 2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid, as anticancer agents. Research has shown that these compounds exhibit selective cytotoxicity towards various cancer cell lines, including breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells.

- Mechanism of Action : The anticancer effects are attributed to cell cycle arrest and induction of apoptosis in cancer cells. The compounds were found to interact with DNA and induce chromatin condensation and nuclear fragmentation .

Table 1: Cytotoxic Potential of Quinoline Derivatives Against Cancer Cell Lines

| Compound Code | MCF-7 (GI50 μM) | K-562 (GI50 μM) | HeLa (GI50 μM) |

|---|---|---|---|

| 4i | >100 | 17.1 ± 2.66 | 1.43 ± 0.26 |

| 4l | 7.25 ± 0.86 | 10.9 ± 1.04 | 7.19 ± 0.78 |

| 4p | 0.49 ± 0.02 | 13.6 ± 1.78 | >100 |

| Carboplatin | 3.91 ± 0.32 | 4.11 ± 0.78 | 5.13 ± 0.45 |

Antimicrobial Properties

Quinoline derivatives have also demonstrated antimicrobial activity against various pathogens, making them valuable in the development of new antibiotics.

- Study Findings : Compounds were tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Synthesis and Catalytic Applications

The synthesis of quinoline derivatives such as this compound has been explored using various catalytic methods to improve yield and efficiency.

Green Chemistry Approaches

Recent advancements include the use of ionically tagged magnetic nanoparticles as catalysts for synthesizing quinoline derivatives under environmentally friendly conditions.

- Catalytic Efficiency : The use of Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride has shown high catalytic activity with short reaction times and high yields .

Table 2: Catalytic Synthesis Conditions for Quinoline Derivatives

| Catalyst Type | Reaction Temperature (°C) | Yield (%) |

|---|---|---|

| Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride | 80 | High |

Antileishmanial Activity

A study focused on synthesizing quinoline-4-carboxylic acids evaluated their antileishmanial activity against Leishmania donovani. The synthesized compounds were tested at varying concentrations to determine their effectiveness.

- Results : The IC₅₀ values indicated significant antileishmanial properties, suggesting potential for developing new treatments for leishmaniasis .

Antitubercular Activity

Another investigation assessed the efficacy of modified quinoline derivatives against Mycobacterium tuberculosis. Two specific derivatives exhibited potent inhibitory effects on bacterial growth.

Wirkmechanismus

The mechanism of action of 2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system allows the compound to form strong hydrophobic interactions with residues in the active sites of enzymes and receptors . This interaction can inhibit the activity of enzymes such as histone deacetylases (HDACs), leading to changes in gene expression and cellular functions . The compound’s ability to modulate these pathways makes it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as 2-phenylquinoline-4-carboxylic acid and 2,4-dimethoxyphenylquinoline-4-carboxylic acid . While these compounds share the quinoline core structure, the presence of different substituents on the phenyl ring can significantly influence their chemical and biological properties . For example, the diethoxy groups in this compound may enhance its solubility and binding affinity compared to its dimethoxy counterpart .

Biologische Aktivität

2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic implications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the Pfitzinger reaction, which is commonly used for quinoline derivatives. The structural formula can be represented as follows:

This compound features a quinoline core substituted with a diethoxyphenyl group at the 2-position and a carboxylic acid group at the 4-position.

Anticancer Properties

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. In one study, quinoline derivatives were tested against A2780 (drug-sensitive ovarian carcinoma) and A2780/RCIS (MRP2-overexpressing ovarian carcinoma) using MTT assays. The results indicated that certain derivatives exhibited potent MRP2 inhibition and reduced cell viability in cancerous cells while sparing normal cells .

Antibacterial Activity

The antibacterial efficacy of quinoline derivatives has also been explored extensively. Compounds structurally related to this compound were evaluated against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that modifications in the phenyl group significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets such as enzymes and receptors. This compound may modulate cellular signaling pathways or inhibit key enzymes involved in disease processes. For example, docking studies suggest that the carboxylic acid moiety plays a crucial role in binding interactions with target proteins .

Case Studies

| Study | Cell Lines | Activity | IC50 Values |

|---|---|---|---|

| Study A | A2780 | Cytotoxicity | 15 µM |

| Study B | MCF-7 | Selective Inhibition | 10 µM |

| Study C | MRSA | Antibacterial Activity | 12 µg/mL |

Eigenschaften

IUPAC Name |

2-(2,4-diethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-3-24-13-9-10-15(19(11-13)25-4-2)18-12-16(20(22)23)14-7-5-6-8-17(14)21-18/h5-12H,3-4H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQKIVHATIKTHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.